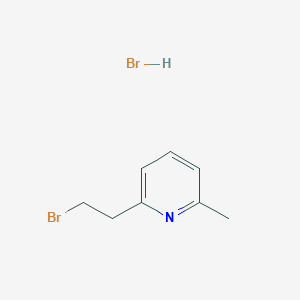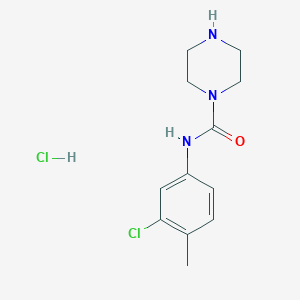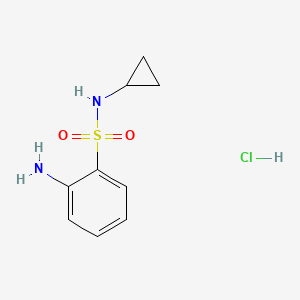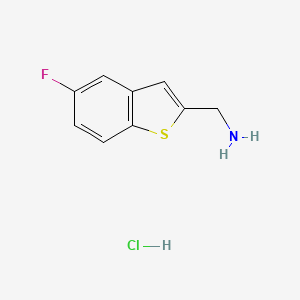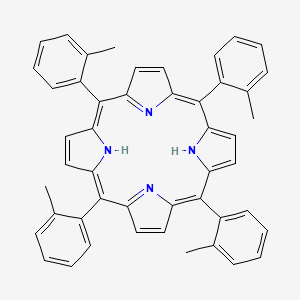
meso-Tetra(2-methylphenyl) porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Tetra(2-methylphenyl) porphine: is a synthetic porphyrin compound characterized by its distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges. This compound, also known as 5,10,15,20-Tetrakis(2-methylphenyl)porphyrin, has a molecular formula of C48H38N4 and a molecular weight of 670.84 g/mol . Porphyrins are notable for their roles in biological systems, such as the core of heme in hemoglobin and chlorophyll in photosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(2-methylphenyl) porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, where pyrrole and 2-methylbenzaldehyde are refluxed in propionic acid . The reaction mixture is then purified through chromatography to isolate the desired porphyrin compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and purification is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: meso-Tetra(2-methylphenyl) porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin diones, while reduction can yield reduced porphyrin derivatives .
Wissenschaftliche Forschungsanwendungen
meso-Tetra(2-methylphenyl) porphine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and photochemical reactions.
Biology: Employed in studies of heme proteins and as a model compound for understanding biological porphyrins.
Industry: Utilized in the development of sensors and materials for electronic applications.
Wirkmechanismus
The mechanism of action of meso-Tetra(2-methylphenyl) porphine involves its ability to interact with light and generate reactive oxygen species. Upon light activation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis . This property is particularly useful in photodynamic therapy for targeting cancer cells .
Vergleich Mit ähnlichen Verbindungen
meso-Tetraphenylporphyrin: Similar in structure but lacks the methyl groups on the phenyl rings.
meso-Tetra(4-carboxyphenyl) porphyrin: Contains carboxyl groups, making it more hydrophilic and suitable for biomedical applications.
meso-Tetra(4-sulfonatophenyl) porphyrin: Sulfonated derivative with enhanced water solubility, used in various biochemical assays.
Uniqueness: meso-Tetra(2-methylphenyl) porphine is unique due to the presence of methyl groups on the phenyl rings, which can influence its electronic properties and reactivity. This structural modification can enhance its performance in specific applications, such as catalysis and photodynamic therapy .
Eigenschaften
IUPAC Name |
5,10,15,20-tetrakis(2-methylphenyl)-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4/c1-29-13-5-9-17-33(29)45-37-21-23-39(49-37)46(34-18-10-6-14-30(34)2)41-25-27-43(51-41)48(36-20-12-8-16-32(36)4)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-19-11-7-15-31(35)3/h5-28,49,52H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWDQBQCYGNAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C)C8=CC=CC=C8C)C=C4)C9=CC=CC=C9C)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)
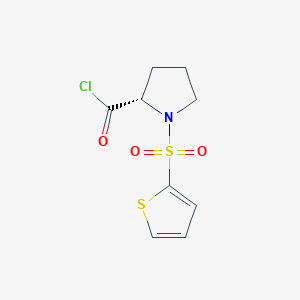

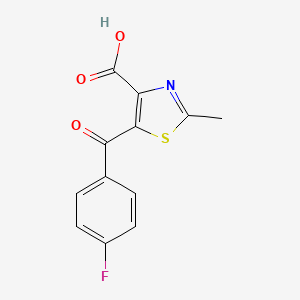
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)
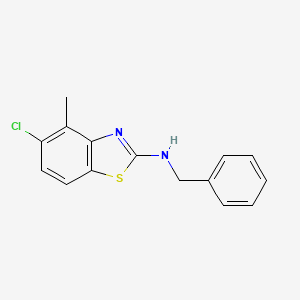
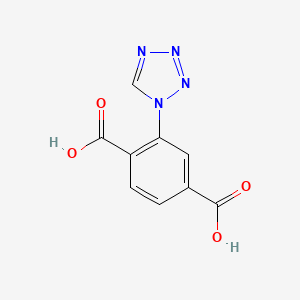
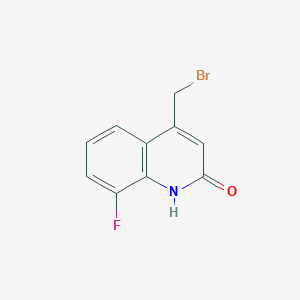

![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)
